(Z)-N-(3-hydroxyphenyl)-4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide
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Overview
Description
(Z)-N-(3-hydroxyphenyl)-4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that includes a thioxothiazolidinone ring, a methoxybenzylidene group, and a hydroxyphenyl moiety, making it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-hydroxyphenyl)-4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thioxothiazolidinone Ring: This step involves the cyclization of a thiourea derivative with a suitable α-haloketone under basic conditions to form the thioxothiazolidinone core.
Introduction of the Methoxybenzylidene Group: The thioxothiazolidinone intermediate is then reacted with 4-methoxybenzaldehyde in the presence of a base, such as sodium ethoxide, to form the methoxybenzylidene derivative.
Attachment of the Hydroxyphenyl Butanamide Moiety: The final step involves the coupling of the methoxybenzylidene-thioxothiazolidinone with 3-hydroxyphenylbutanoic acid or its activated ester in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.
Reduction: The methoxybenzylidene group can be reduced to the corresponding methoxybenzyl group using hydrogenation.
Substitution: The thioxothiazolidinone ring can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Methoxybenzyl derivatives.
Substitution: Various substituted thioxothiazolidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-hydroxyphenyl)-4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a versatile intermediate.
Biology
Biologically, this compound is investigated for its potential as an enzyme inhibitor. The thioxothiazolidinone ring is known to interact with various biological targets, potentially inhibiting enzymes involved in disease pathways.
Medicine
In medicine, this compound is explored for its anti-inflammatory and anticancer properties. Its ability to modulate specific molecular targets makes it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.
Mechanism of Action
The mechanism of action of (Z)-N-(3-hydroxyphenyl)-4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide involves its interaction with molecular targets such as enzymes and receptors. The thioxothiazolidinone ring can form covalent bonds with active site residues of enzymes, leading to inhibition. The methoxybenzylidene group can interact with hydrophobic pockets, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Benzylidene derivatives: Often explored for their antimicrobial and anticancer activities.
Hydroxyphenyl derivatives: Commonly studied for their antioxidant properties.
Uniqueness
What sets (Z)-N-(3-hydroxyphenyl)-4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide apart is the combination of these functional groups in a single molecule, providing a unique set of chemical and biological properties
Properties
IUPAC Name |
N-(3-hydroxyphenyl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S2/c1-27-17-9-7-14(8-10-17)12-18-20(26)23(21(28)29-18)11-3-6-19(25)22-15-4-2-5-16(24)13-15/h2,4-5,7-10,12-13,24H,3,6,11H2,1H3,(H,22,25)/b18-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUVZAPLFQGAJY-PDGQHHTCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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